molecular formula C16H21NO3 B2793320 1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid CAS No. 164933-89-5

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid

Cat. No.: B2793320
CAS No.: 164933-89-5
M. Wt: 275.348
InChI Key: KHXCQUSPYYEVLX-UHFFFAOYSA-N
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Description

Historical Development of Piperidine Carboxylic Acid Research

The exploration of piperidine derivatives dates to the mid-19th century, with the isolation of piperidine itself from black pepper (Piper nigrum) by Thomas Anderson and Auguste Cahours. Early studies focused on natural alkaloids like piperine and coniine, which highlighted the bioactivity of piperidine frameworks. The synthetic era began in earnest with the hydrogenation of pyridine to piperidine, a process industrialized using molybdenum disulfide catalysts. By the late 20th century, advances in multi-component reactions (MCRs) and stereoselective synthesis enabled the creation of complex piperidine carboxylic acids, including 1-butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid. For instance, Usuki et al. demonstrated chemoselective piperidine synthesis via Suzuki–Miyaura coupling and hydrogenation, which became a blueprint for functionalized derivatives.

Significance of Piperidine Ring Systems in Drug Design

The piperidine ring’s chair conformation, with axial and equatorial substituent orientations, underpins its pharmacological relevance. This flexibility allows for optimized binding to biological targets, as seen in renin inhibitors like (3S,5R)-2 , where 3,5-disubstitution enhances potency. The ring’s nitrogen atom facilitates hydrogen bonding, while hydrophobic substituents (e.g., butyl or phenyl groups) improve membrane permeability. For example, 4-hydroxy-3,5-substituted piperidines exhibit enhanced metabolic stability and reduced hERG channel affinity, critical for cardiovascular drug development.

Structural Classification of Substituted Piperidines

Substituted piperidines are categorized by their substitution patterns and ring modifications:

  • Monosubstituted Piperidines : Feature single functional groups, such as pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic amino acid involved in metabolic pathways.
  • Disubstituted Piperidines : Include cis- or trans-configured derivatives, exemplified by 3,5-disubstituted piperidines optimized for renin inhibition.
  • Polysubstituted Piperidines : Incorporate multiple substituents, as seen in spiropiperidinons synthesized via domino Knoevenagel-Michael-Mannich reactions.
  • Fused and Spirocyclic Systems : Compounds like spiropiperidinons leverage ring strain for targeted bioactivity.

Evolution of 1-Butyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid Research

The synthesis of this compound (C~16~H~21~NO~3~) reflects advances in MCRs and reductive amination strategies. Early routes involved condensation of diketones with aryl amines, followed by cyclization under microwave irradiation. The compound’s ketone and carboxylic acid moieties suggest potential as a transition-state mimic in protease inhibitors, analogous to 4-hydroxy piperidine renin inhibitors. Recent work by Vereshchagin et al. on pseudo four-component syntheses highlights methods applicable to its production, albeit with challenges in diastereoselectivity.

Properties

IUPAC Name

1-butyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-3-11-17-14(18)10-9-13(16(19)20)15(17)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXCQUSPYYEVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid typically involves multi-step organic reactions One common method includes the condensation of a butyl-substituted ketone with a phenyl-substituted amine, followed by cyclization to form the piperidine ring

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Bioactive Compounds
    • This compound serves as a precursor in the synthesis of various bioactive molecules, particularly those with piperidine and oxo groups. It has been utilized in the creation of functionalized β-lactams and other nitrogen-containing heterocycles, which are significant in drug development .
  • Pharmacological Studies
    • The compound exhibits potential as an inhibitor for various enzymes, including acetylcholinesterase and urease. Its derivatives have shown promising results against bacterial strains like Salmonella typhi and Bacillus subtilis, indicating its antibacterial properties .
  • Neuropharmacology
    • Research indicates that derivatives of this compound may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. Studies have demonstrated its ability to mitigate oxidative stress in neurodegenerative models .
  • Anticancer Activity
    • Several derivatives have been tested for anticancer properties, showing potential to induce apoptosis in cancer cell lines through mechanisms involving caspase activation pathways. This suggests that the compound could be a lead candidate for further development in anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against specific strains
Enzyme InhibitionEffective against acetylcholinesterase and urease
NeuroprotectiveProtective effects against oxidative stress
AnticancerInduces apoptosis in cancer cell lines

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Methyl substitutionIncreased antibacterial potency
Fluoro group additionEnhanced anticancer activity
Hydroxyl group presenceImproved neuroprotective effects

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that structural modifications significantly reduced bacterial growth, demonstrating the compound's potential as an antimicrobial agent.
  • Neuroprotective Research
    • In vitro studies focused on neurodegenerative models revealed that certain derivatives exhibited protective effects against oxidative stress, suggesting their utility in treating conditions like Alzheimer's disease.
  • Anticancer Research
    • In vitro tests on human cancer cell lines showed that specific derivatives could induce apoptosis, linked to the activation of caspase pathways. This highlights the compound's potential as a lead for anticancer drug development.

Mechanism of Action

The mechanism by which 1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound 1 : 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid (CAS: 937604-14-3)
  • Key Differences : Replaces the butyl group with a benzyl-substituted piperidine at position 1.
  • Melting Point: 214–216°C, indicating higher crystallinity compared to alkyl-substituted analogs .
Compound 2 : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
  • Key Differences : Features a tert-butoxycarbonyl (Boc) protecting group and stereospecific (3S,4R) configuration.
  • Properties: Molecular Formula: C₁₇H₂₃NO₄; Molecular Weight: 305.37 g/mol . Functional Impact: The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis .
Compound 3 : 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 39108-47-9)
  • Key Differences: Contains a dihydropyridine core with a hydroxyl, methyl, and cyano group instead of a fully saturated piperidine ring.
  • Properties: Reactivity: The cyano group increases electrophilicity, while the hydroxyl group may participate in hydrogen bonding . Applications: Restricted to laboratory research due to instability in biological systems .
Compound 4 : 1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid
  • Key Differences : Incorporates a sulfonyl-linked benzoxazine moiety.
  • Properties :
    • The sulfonyl group enhances metabolic stability and may improve bioavailability compared to carboxylic acid derivatives .
Compound 5 : 3-(2-BENZYLCARBAMOYL-ETHYL)-6-OXO-PIPERIDINE-3-CARBOXYLIC ACID (CAS: 361372-43-2)
  • Key Differences : Features a benzylcarbamoyl-ethyl side chain.
  • Properties: Molecular Formula: C₁₆H₂₀N₂O₄; Molecular Weight: 304.34 g/mol .

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 5
Core Structure Piperidine Piperidine Piperidine Dihydropyridine Piperidine
Substituents 1-Butyl, 2-Ph, 3-COOH, 6-Oxo 1-Benzyl-piperidine 1-Boc, 4-Ph, stereospecific 1-Butyl, 4-Me, 3-CN 3-Benzylcarbamoyl-ethyl
Molecular Weight (g/mol) Not Provided >392 (estimated) 305.37 ~245 (estimated) 304.34
Functional Groups Carboxylic acid, Ketone Carboxylic acid, Ketone Carboxylic acid, Boc Cyano, Hydroxyl, Ketone Carboxylic acid, Carbamoyl
Applications Hypothesized: Pharmaceutical Pharmaceutical Synthetic intermediate Research-only Undisclosed

Key Findings

  • Substituent Impact : Alkyl groups (e.g., butyl in the target compound) likely improve lipophilicity and membrane permeability compared to benzyl or aromatic substituents .
  • Stereochemistry : Stereospecific analogs (e.g., Compound 2) highlight the importance of chiral centers in biological activity, though data for the target compound’s stereochemistry are lacking .

Biological Activity

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid is a complex organic compound notable for its unique structure, which includes a piperidine ring, a phenyl group, and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications.

The compound's IUPAC name is 1-butyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, with the molecular formula C16H21NO3C_{16}H_{21}NO_3 and a molecular weight of 273.35 g/mol. Its structure allows for diverse chemical reactions, which can be exploited for biological applications.

This compound interacts with specific molecular targets within biological systems. The compound is believed to bind to enzymes or receptors, modifying their activity and leading to various biological effects. This interaction is crucial for its potential use in therapeutic settings.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antiproliferative , anti-inflammatory , and enzyme inhibition properties.

Antiproliferative Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies indicate that it can inhibit cell proliferation in breast cancer models, demonstrating a selective action against malignant cells while sparing normal cells .

Enzyme Inhibition

The compound's structural similarity to various biologically active molecules suggests its potential as an enzyme inhibitor. It has been reported to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and metabolic disorders .

Case Studies

  • Cytotoxicity Studies : A study conducted on the cytotoxic effects of related compounds showed that derivatives of piperidinecarboxylic acids possess significant cytotoxicity against human cancer cell lines. The findings indicated that modifications in the side chains could enhance the biological activity of these compounds .
  • Mechanistic Insights : Another investigation focused on the mechanism by which similar compounds exert their effects through the inhibition of key metabolic enzymes. This study highlighted the importance of structural features in determining the potency and selectivity of enzyme inhibitors .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure SimilaritiesBiological Activity
1-Butyl-6-oxo-2-phenylpiperidinecarboxamideAmide instead of carboxylic acidLower antiproliferative activity
1-Butyl-6-oxo-2-(4-methylphenyl)-3-piperidinecarboxylic acidMethyl substitution on phenylEnhanced enzyme inhibition
2-(4-fluorophenyl)-3-piperidinecarboxylic acidFluorine substitutionIncreased cytotoxicity against specific cancer cells

Q & A

Q. What synthetic strategies are recommended for preparing enantiomerically pure 1-butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid?

To achieve enantiomeric purity, employ chiral auxiliaries or asymmetric catalysis during key steps like piperidine ring formation. For example, tert-butyl oxazinane carboxylate derivatives (as in ) can serve as precursors, with chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution to separate enantiomers. Optimize reaction conditions (solvent, temperature, catalyst loading) to minimize racemization during carboxylation at position 3 .

Q. How can the structural integrity of this compound be confirmed after synthesis?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent positions and stereochemistry (e.g., coupling constants for piperidine ring protons) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl (oxo at C6, carboxylic acid at C3) and phenyl group vibrations .

Q. What solvent systems are optimal for solubility and stability studies?

Test polar aprotic solvents (DMSO, DMF) for initial solubility. For stability, use buffered aqueous solutions (pH 7.4) with co-solvents like methanol (≤20%). Avoid prolonged exposure to strong acids/bases to prevent hydrolysis of the oxo group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different batches?

  • Quality control : Request peptide content analysis and TFA removal (<1%) for bioassays (as in ).
  • Impurity profiling : Use HPLC-MS to identify batch-specific byproducts (e.g., oxidation at the phenyl ring or decarboxylation).
  • Assay standardization : Normalize activity data against internal controls (e.g., reference inhibitors) to account for variability in cell-based assays .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular docking : Use software like AutoDock Vina to model binding to active sites (e.g., enzymes with piperidine-binding pockets). Validate with MD simulations to assess stability.
  • QSAR modeling : Correlate substituent effects (e.g., phenyl vs. fluorophenyl groups) with activity trends observed in analogs ().

Q. How can regioselective functionalization of the piperidine ring be achieved?

  • Protecting group strategy : Temporarily block the carboxylic acid at C3 using tert-butyl esters () to direct reactions to C2 or C6.
  • Metal-mediated catalysis : Use Pd-catalyzed C–H activation to introduce substituents at electron-rich positions (e.g., ortho to the phenyl group) .

Methodological Considerations

Q. What techniques mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization : Add co-formers (e.g., nicotinamide) to enhance lattice formation.
  • Vapor diffusion : Use slow evaporation of solvents like ethanol/water mixtures to grow single crystals.
  • Low-temperature data collection : Reduce thermal motion artifacts .

Q. How should researchers address discrepancies in NMR data between synthetic and natural samples?

  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to confirm signal assignments.
  • Paramagnetic relaxation enhancement (PRE) : Detect conformational flexibility in solution that may differ from solid-state structures .

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